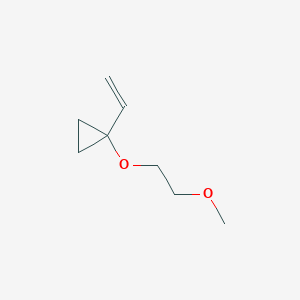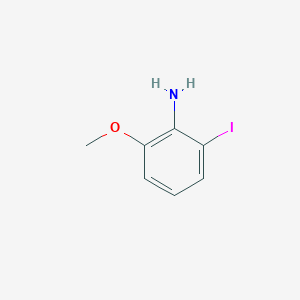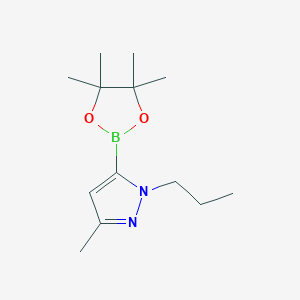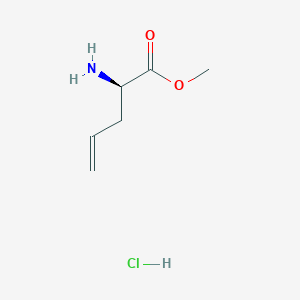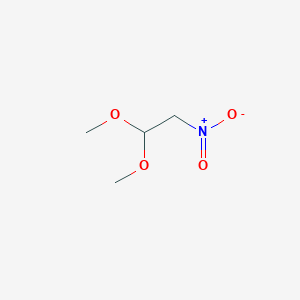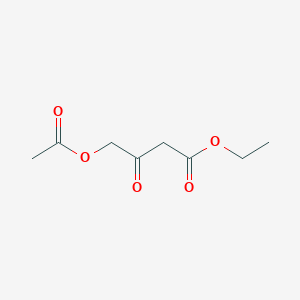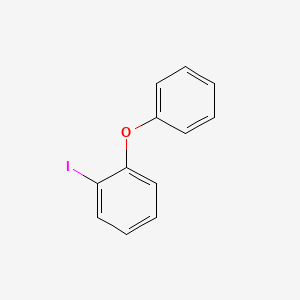
N-Boc-dehydroAla-OBn
Descripción general
Descripción
N-Boc-dehydroAla-OBn: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl group, and a vinylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-dehydroAla-OBn typically involves the reaction of tert-butyl carbamate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Boc-dehydroAla-OBn can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized products.
Reduction: The compound can be reduced to form the corresponding amine by catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: N-Boc-dehydroAla-OBn is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: Prodrugs are inactive compounds that can be converted into active drugs in the body .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of N-Boc-dehydroAla-OBn involves its ability to act as a protecting group for amines. The benzyloxycarbonyl group can be selectively removed under mild conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis .
Molecular Targets and Pathways: The compound primarily targets amine groups in peptides and proteins. It interacts with these groups through covalent bonding, forming stable carbamate linkages that can be cleaved under specific conditions .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the benzyloxycarbonyl and vinyl groups.
Benzyl carbamate: Contains the benzyloxycarbonyl group but lacks the tert-butyl and vinyl groups.
tert-Butyl-N-methylcarbamate: Similar in structure but has a methyl group instead of the benzyloxycarbonyl group.
Uniqueness: N-Boc-dehydroAla-OBn is unique due to the presence of both the tert-butyl and benzyloxycarbonyl groups, which provide enhanced stability and selectivity in chemical reactions. The vinyl group also adds to its versatility in synthetic applications .
Propiedades
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIUMOFCXSETHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474187 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94882-75-4 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



